molecular formula C18H15ClN2O4S B14933451 Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14933451
M. Wt: 390.8 g/mol
InChI Key: VABGRAPQOJTVQA-UHFFFAOYSA-N
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Description

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamide group linked to a 5-(2-chlorophenyl)furan-2-carbonyl moiety. This structure combines pharmacophoric elements—thiazole and furan rings—known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial agents .

Properties

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

ethyl 2-[2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H15ClN2O4S/c1-2-24-16(22)9-11-10-26-18(20-11)21-17(23)15-8-7-14(25-15)12-5-3-4-6-13(12)19/h3-8,10H,2,9H2,1H3,(H,20,21,23)

InChI Key

VABGRAPQOJTVQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the thiazole ring through cyclization reactions. The ester group is then introduced via esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity Reference
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate (Target) C₁₉H₁₆ClN₃O₄S 441.87* 5-(2-chlorophenyl)furan-2-carbonyl Anticancer/Antimicrobial
Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate C₁₈H₁₇N₃O₅S 387.41 Quinolinyl carbonyl Unknown
Ethyl {2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl}acetate C₁₆H₁₂ClFN₂O₃S 390.80* Benzothiophene-carbonyl (Cl, F) Not reported
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate C₁₆H₁₇ClN₂O₃S 376.84 Chloroethylphenyl, oxoacetate Intermediate for drug design
Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₃H₂₂FN₅O₄S₂ 567.58 Triazole, fluorobenzoyl, methoxyphenyl Antimicrobial

*Calculated based on molecular formula.

Key Differences and Implications

The triazole-containing analog () incorporates a sulfanyl group and methoxyphenyl, which may broaden antimicrobial efficacy due to increased hydrogen-bonding capacity .

Biological Activity :

  • Thiazole-acetate derivatives with halogenated aryl groups (e.g., Cl, F in ) often exhibit enhanced cytotoxicity, as halogens increase electrophilicity and target binding .
  • The oxoacetate derivative () lacks a furan ring but includes a chloroethyl group, suggesting utility as a synthetic intermediate rather than a direct therapeutic agent.

Synthetic Complexity :

  • The target compound’s synthesis involves bi-heterocyclic coupling (thiazole + furan), which is more complex than the triazole-based analogs in but offers greater structural diversity for activity optimization .

Biological Activity

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14ClNO4\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_{4}

This structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of the furan and chlorophenyl groups may also contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazole compounds have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values often reported in the low microgram per milliliter range.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10Escherichia coli0.25Bactericidal
13Candida albicans0.30Fungicidal

These results indicate that modifications to the thiazole ring can enhance antimicrobial effectiveness, suggesting that this compound could exhibit similar or enhanced activity.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. A review of thiazole-containing compounds revealed that structural features significantly influence their cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups on aromatic rings often demonstrate increased activity.

Case Study: Anticancer Efficacy

In a study evaluating various thiazole derivatives, compounds with a similar structure to this compound were tested against human glioblastoma and melanoma cell lines. The results indicated that:

  • Compound X : IC50 = 23.30 µM against U251 cells.
  • Compound Y : IC50 = 10 µM against WM793 cells.

These findings suggest that the incorporation of specific substituents can enhance the anticancer properties of thiazole derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Key findings include:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Chlorophenyl Group : Enhances interaction with target proteins.
  • Furan Moiety : May contribute to overall stability and bioactivity.

These insights underline the importance of molecular modifications in developing effective therapeutic agents.

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